molecular formula C23H18N2O B11710559 N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide

N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11710559
M. Wt: 338.4 g/mol
InChI Key: AMGBBESZEJMYMZ-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group attached to a phenyl ring The presence of the 3-methylphenyl group further adds to its distinctiveness

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by cyclization to form the quinoline core. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems to optimize reaction kinetics and improve efficiency. This method allows for better control over reaction parameters and can lead to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemistry: In chemistry, N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .

Medicine: In medicine, N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an antimicrobial and anticancer agent .

Industry: In industrial applications, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electron-transport properties .

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer research, it interferes with cellular pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Uniqueness: N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE stands out due to its quinoline core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in optoelectronic applications and as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H18N2O/c1-16-8-7-11-18(14-16)24-23(26)20-15-22(17-9-3-2-4-10-17)25-21-13-6-5-12-19(20)21/h2-15H,1H3,(H,24,26)

InChI Key

AMGBBESZEJMYMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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